molecular formula C13H19N3O3 B4545791 1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B4545791
M. Wt: 265.31 g/mol
InChI Key: IUYUWQKGCLAMOM-UHFFFAOYSA-N
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Description

1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methylcyclohexylamine.

    Formation of Intermediate: The 2-methylcyclohexylamine is reacted with a suitable carbonyl compound to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with hydrazine or a hydrazine derivative to form the pyrazole ring.

    Functional Group Modification: The pyrazole ring is then functionalized with a carboxylic acid group and a methyl group to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is similar in structure but contains a difluoromethyl group instead of a methyl group.

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a chloro and ethyl group instead of the 2-methylcyclohexyl group.

Uniqueness

1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

1-methyl-3-[(2-methylcyclohexyl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-8-5-3-4-6-10(8)14-12(17)11-9(13(18)19)7-16(2)15-11/h7-8,10H,3-6H2,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYUWQKGCLAMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
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1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

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